![molecular formula C15H18N4O B2739824 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2034460-54-1](/img/structure/B2739824.png)
2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine
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Description
The compound “2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring and a benzo[f][1,4]oxazepine ring. The pyrimidine ring is substituted with a dimethylamine group at the 4-position and the benzo[f][1,4]oxazepine ring is attached at the 2-position of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a benzo[f][1,4]oxazepine ring. The benzo[f][1,4]oxazepine ring is a seven-membered heterocyclic ring with one oxygen and one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amine group could potentially make it a target for reactions with electrophiles. Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it an interesting candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some specific areas of interest include:
- Anticancer Agents : The benzoxazepine core has been investigated for its antitumor properties. Modifications to this compound may lead to potent anticancer drugs .
- Anti-HIV Agents : Indole derivatives, which share some structural similarities with our compound, have shown promise as anti-HIV agents. Molecular docking studies could explore its potential in this context .
Heterocyclic Chemistry
The compound’s heterocyclic nature opens up several avenues for exploration:
- Synthetic Building Blocks : N,N-dimethyl enaminones, like our compound, serve as versatile building blocks for synthesizing various heterocycles. Researchers have used them to create acyclic, carbocyclic, and fused heterocyclic derivatives .
- Pyrimidine Derivatives : The pyrimidine moiety in our compound offers opportunities for further derivatization. Researchers have explored its reactivity and potential applications .
Biological Activity
The compound’s biological relevance extends beyond its synthetic utility:
- Biologically Active Compounds : N,N-dimethyl analogues have demonstrated biological interest. They provide access to a new class of biologically active heterocyclic compounds. These derivatives could find applications in drug discovery and development .
Computational Chemistry
Researchers can employ computational methods to study the compound’s properties:
- Molecular Docking Studies : Computational simulations can predict binding interactions with biological targets. Investigating how our compound interacts with specific proteins or enzymes could guide drug design .
Organic Synthesis
The compound’s unique structure invites exploration in organic synthesis:
- Microwave-Assisted Synthesis : Researchers have used microwave heating to synthesize related pyrimido-oxazepine analogs. Our compound’s benzoxazepine core could be similarly explored .
Pharmacophore-Based Design
Considering the pharmacophoric features of alkyl and aralkyl groups, researchers could use our compound as a starting point for designing new pharmacologically active molecules .
properties
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18(2)14-7-8-16-15(17-14)19-9-10-20-13-6-4-3-5-12(13)11-19/h3-8H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCIFIQQBXDEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine |
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